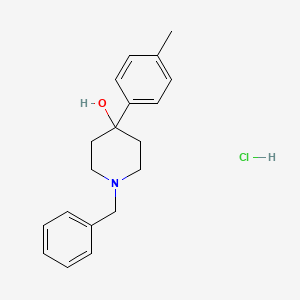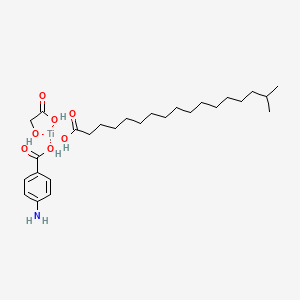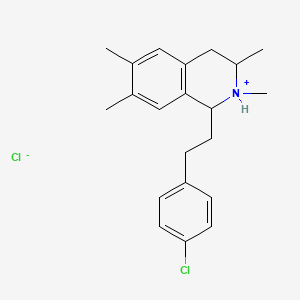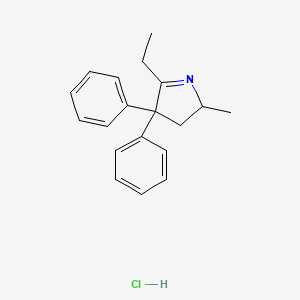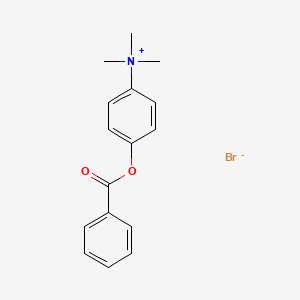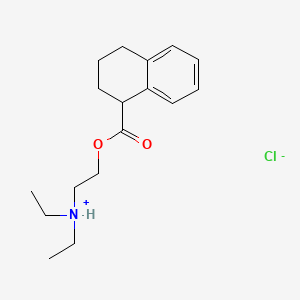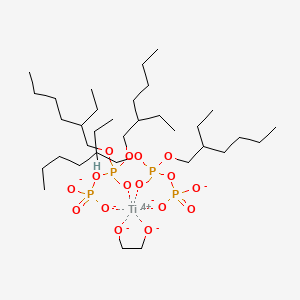
Isopropylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylammonium nitrate can be synthesized through the reaction of isopropylamine with nitric acid. The reaction typically involves the following steps:
Reaction Setup: Isopropylamine is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Nitric Acid: Concentrated nitric acid is slowly added to the isopropylamine solution while maintaining a controlled temperature to prevent overheating.
Formation of this compound: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix isopropylamine and nitric acid under controlled conditions.
Temperature Control: Maintaining optimal temperature and pressure to ensure efficient reaction and high yield.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isopropylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogenous compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation Products: Nitrogen oxides and other nitrogen-containing compounds.
Reduction Products: Simpler amines and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the nitrate group.
Aplicaciones Científicas De Investigación
Isopropylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mecanismo De Acción
The mechanism of action of isopropylammonium nitrate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins involved in nitrogen metabolism.
Pathways: It affects pathways related to nitrogen assimilation and transformation, influencing various biochemical processes.
Effects: The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and metabolic pathways
Comparación Con Compuestos Similares
Isopropylammonium nitrate can be compared with other similar compounds, such as:
Isopropylamine: A precursor in the synthesis of this compound, with similar chemical properties but different applications.
Ammonium Nitrate: A widely used nitrogenous compound with applications in fertilizers and explosives.
Other Nitrate Esters: Compounds like glyceryl trinitrate and isosorbide dinitrate, which have different uses in medicine and industry.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of isopropylamine and nitrate groups.
Propiedades
Número CAS |
87478-71-5 |
|---|---|
Fórmula molecular |
C3H10N2O3 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
propan-2-ylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-3(2)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
Clave InChI |
NEOKMOMGZMVNQQ-UHFFFAOYSA-O |
SMILES canónico |
CC(C)[NH3+].[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


